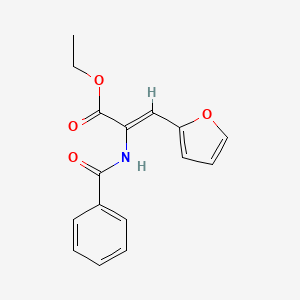
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a furan ring, a phenylformamido group, and an ethyl ester group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Amidation: The phenylformamido group can be introduced through the reaction of an appropriate amine with a formylating agent, such as formic acid or formamide.
Esterification: The ethyl ester group can be formed by reacting the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Condensation Reaction: The final step involves the condensation of the furan ring with the phenylformamido group and the ethyl ester group under basic conditions to form the desired enone.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced at the enone moiety to form the corresponding saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the phenylformamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Substituted phenylformamido derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylamino)prop-2-enoate: Similar structure but with an amino group instead of a formamido group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-16(19)14(11-13-9-6-10-21-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKJCDDDGQFQR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5204285.png)
![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
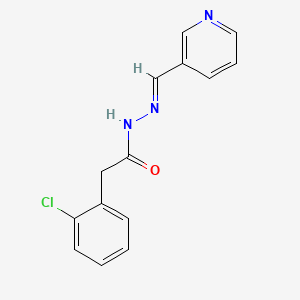
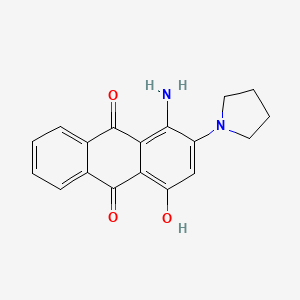
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
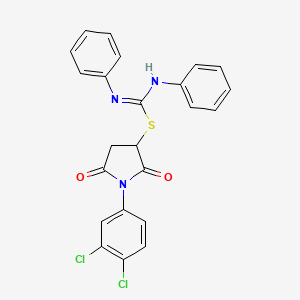
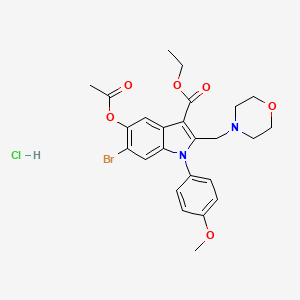
![5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5204347.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)
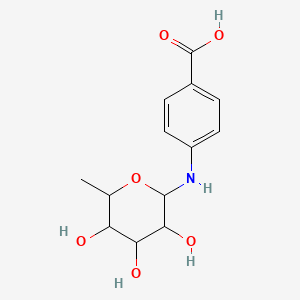
![4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE](/img/structure/B5204355.png)
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-Iodophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5204367.png)
